Ethyl 4,6-difluoropyrazolo[1,5-A]pyridine-3-carboxylate
Overview
Description
Ethyl 4,6-difluoropyrazolo[1,5-A]pyridine-3-carboxylate is a fluorinated pyrazolopyridine derivative with the molecular formula C10H8F2N2O2. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-A]pyridine core with fluorine atoms at the 4 and 6 positions and an ethyl carboxylate group at the 3 position. Due to its distinctive chemical properties, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of Ethyl 4,6-difluoropyrazolo[1,5-A]pyridine-3-carboxylate typically involves multiple steps, starting with the construction of the pyrazolopyridine core. One common synthetic route is the Sonogashira cross-coupling reaction , which involves the coupling of a halogenated pyrazolopyridine with a terminal alkyne. This reaction requires palladium catalysts and copper co-catalysts under specific conditions to achieve high selectivity and yield.
Industrial production methods focus on optimizing these synthetic routes to achieve large-scale production with high purity and efficiency. This often involves the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Ethyl 4,6-difluoropyrazolo[1,5-A]pyridine-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include:
Oxidation: : Using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: : Utilizing nucleophiles such as amines or alkyl halides in the presence of a base.
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis. In biology, it is used to study the biological activity of pyrazolopyridine derivatives, which have shown potential as therapeutic agents. In medicine, it is explored for its potential use in drug development, particularly in the treatment of various diseases. In industry, it is utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which Ethyl 4,6-difluoropyrazolo[1,5-A]pyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to certain receptors and enzymes, leading to its biological activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4,6-difluoropyrazolo[1,5-A]pyridine-3-carboxylate is compared with other similar compounds, such as ethyl 6-bromo-4-fluoropyrazolo[1,5-A]pyridine-3-carboxylate and ethyl 6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate. These compounds share the pyrazolopyridine core but differ in the substituents at the 4 and 6 positions. The presence of fluorine atoms in this compound enhances its chemical stability and biological activity compared to its non-fluorinated counterparts.
Properties
IUPAC Name |
ethyl 4,6-difluoropyrazolo[1,5-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O2/c1-2-16-10(15)7-4-13-14-5-6(11)3-8(12)9(7)14/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQFELVZNNGRDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC(=CN2N=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427501-67-4 | |
Record name | ethyl 4,6-difluoropyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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